5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)-
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Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- is a complex heterocyclic compound. This compound is part of the triazolopurine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a purine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by its fusion with a purine derivative. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,4-Triazolo(3,4-b)thiadiazole: Studied for its potential as an enzyme inhibitor and its biological activities.
Uniqueness
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- stands out due to its unique structure, which combines a triazole ring with a purine ring. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
135445-86-2 |
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Molecular Formula |
C17H15F3N6O |
Molecular Weight |
376.34 g/mol |
IUPAC Name |
9-methyl-6-propyl-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C17H15F3N6O/c1-3-8-25-14-12(24(2)9-21-14)15-23-22-13(26(15)16(25)27)10-4-6-11(7-5-10)17(18,19)20/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
IRDALKBZZCVJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(F)(F)F)N(C=N2)C |
Origin of Product |
United States |
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